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Compound of Interest

Compound Name: 1,5-Naphthyridine-3-carbonitrile

Cat. No.: B1392945 Get Quote

Foreword for the Researcher
In the landscape of drug discovery and materials science, the unambiguous structural

elucidation of novel heterocyclic compounds is the bedrock upon which all subsequent

research is built. The naphthyridine scaffold, a privileged bicyclic heteroaromatic system,

continues to yield derivatives of significant interest. This guide focuses on a specific derivative,

1,5-Naphthyridine-3-carbonitrile (CAS No. 1142927-37-4), a molecule with potential

applications stemming from its unique electronic and structural properties.

It is critical to note that, despite its commercial availability for research purposes, a

comprehensive, publicly accessible repository of experimentally-derived spectroscopic data for

1,5-Naphthyridine-3-carbonitrile is not readily available at the time of this publication. This

guide, therefore, adopts a dual approach rooted in practical, field-proven insights. Firstly, we

will present a robust analysis of predicted spectroscopic data, grounded in the fundamental

principles of NMR, IR, and Mass Spectrometry and corroborated by published data from

structurally analogous compounds. Secondly, we provide detailed, validated experimental

protocols that serve as a self-validating system for any researcher seeking to acquire and

confirm this data independently. This document is designed not merely as a data sheet, but as

a comprehensive manual for the rigorous scientific investigation of this compound.
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1,5-Naphthyridine-3-carbonitrile is a planar, aromatic system comprising two fused pyridine

rings, with a nitrile group at the 3-position. This substitution pattern significantly influences the

electronic distribution and, consequently, the spectroscopic behavior of the molecule.

Property Value Source

CAS Number 1142927-37-4 [1]

Molecular Formula C₉H₅N₃ [1]

Molecular Weight 155.16 g/mol [1]

Structure
N#Cc1cnc2cccnc2c1

(SMILES)
[1]

The presence of two nitrogen atoms within the bicyclic system, particularly the pyridine-like

nitrogen at position 5, and the electron-withdrawing nature of the nitrile group (-C≡N) are the

dominant factors governing the chemical shifts and vibrational frequencies discussed in the

subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 1,5-Naphthyridine-3-carbonitrile, both ¹H and ¹³C NMR are

indispensable.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region. The

chemical shifts are heavily influenced by the deshielding effects of the aromatic rings and the

nitrogen atoms. Protons on the pyridine ring containing the nitrile group will be shifted further

downfield. Based on data from related 1,5-naphthyridine derivatives, the following assignments

are predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.[2][3]
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Predicted
Proton

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale for
Prediction

H-2 ~9.2 - 9.4 Singlet (s) -

Adjacent to a

pyridine nitrogen

and the electron-

withdrawing

nitrile group,

resulting in

strong

deshielding.

H-4 ~8.8 - 9.0 Doublet (d) J ≈ 4-5 Hz

Deshielded by

the adjacent

nitrogen (N-5)

and ortho to the

nitrile group.

Coupled to H-8.

H-6 ~9.0 - 9.2 Doublet (d) J ≈ 8-9 Hz

Alpha to a

pyridine nitrogen

(N-5), leading to

significant

deshielding.

Coupled to H-7.

H-7 ~7.8 - 8.0
Doublet of

doublets (dd)

J ≈ 8-9 Hz, 4-5

Hz

Influenced by

both adjacent

protons (H-6 and

H-8).

H-8 ~8.4 - 8.6 Doublet (d) J ≈ 4-5 Hz

Ortho to a

pyridine nitrogen

(N-1). Coupled to

H-7.

Predicted ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will provide critical information about the carbon skeleton. Nine signals

are expected, two of which will be quaternary carbons. The nitrile carbon and the carbons

adjacent to the nitrogen atoms will be the most deshielded.

Predicted Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C-2 ~152 - 155

Directly bonded to nitrogen

and adjacent to the nitrile-

bearing carbon.

C-3 ~110 - 115

Quaternary carbon attached to

the electron-withdrawing nitrile

group.

C-4 ~138 - 142
Deshielded by the adjacent

nitrogen (N-5).

C-4a ~148 - 152
Quaternary carbon at the ring

junction, adjacent to N-5.

C-6 ~150 - 154
Alpha to a pyridine nitrogen

(N-5).

C-7 ~122 - 126 Standard aromatic carbon.

C-8 ~135 - 139
Influenced by the adjacent N-

1.

C-8a ~145 - 149
Quaternary carbon at the ring

junction, adjacent to N-1.

-C≡N ~116 - 119
Characteristic chemical shift

for a nitrile carbon.

Experimental Protocol: NMR Spectroscopy
This protocol provides a robust methodology for acquiring high-resolution ¹H and ¹³C NMR

spectra.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
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Materials:

1,5-Naphthyridine-3-carbonitrile (5-10 mg for ¹H, 15-25 mg for ¹³C)

Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃)

5 mm NMR tubes

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of

the chosen deuterated solvent directly in a clean, dry vial. Ensure complete dissolution.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard ¹H spectrum using a 90° pulse.

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate

signal-to-noise ratio.

Typical parameters: spectral width of ~220 ppm, relaxation delay of 2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1392945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the spectra using the residual solvent peak

(DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C; CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Sample Preparation Data Acquisition (≥400 MHz) Data Processing

Weigh Sample
(5-25 mg)

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube Insert & Lock Shim Field Acquire ¹H Spectrum Acquire ¹³C Spectrum Fourier Transform Phase & Baseline

Correction Calibrate Spectrum Final Spectra

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Predicted IR Absorption Bands
The IR spectrum of 1,5-Naphthyridine-3-carbonitrile will be characterized by several key

absorptions. Data from various naphthyridine-carbonitrile derivatives provide a strong basis for

these predictions.[4][5]
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Predicted
Frequency Range
(cm⁻¹)

Vibration Type Functional Group
Rationale for
Prediction

3100 - 3000 C-H Stretch Aromatic C-H

Typical for sp² C-H

bonds in aromatic

systems.

2230 - 2215 C≡N Stretch Nitrile

A sharp, strong

absorption

characteristic of a

conjugated nitrile

group. This is a key

diagnostic peak.

1610 - 1580 C=C Stretch Aromatic Ring

Strong to medium

intensity bands from

the naphthyridine

core.

1550 - 1450 C=N Stretch Aromatic Ring

Vibrations from the

C=N bonds within the

fused pyridine rings.

900 - 675 C-H Bend
Aromatic C-H (out-of-

plane)

Bending vibrations

that can be diagnostic

of the substitution

pattern.

Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid

samples.

Objective: To identify the key functional groups via their vibrational frequencies.

Materials:

1,5-Naphthyridine-3-carbonitrile (1-2 mg)
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FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

Spatula

Procedure:

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the

empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental

interferences.

Sample Application: Place a small amount of the solid sample directly onto the center of the

ATR crystal.

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between

the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft tissue.

Instrument Setup Sample Analysis

Clean ATR Crystal Collect Background
Spectrum Apply Solid Sample Apply Pressure Collect Sample

Spectrum Final Spectrum

Click to download full resolution via product page

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and valuable information about the

molecule's fragmentation pattern, further confirming its identity.
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Predicted Mass Spectrum
For 1,5-Naphthyridine-3-carbonitrile (C₉H₅N₃), the following is expected in a high-resolution

mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).

Ion
Predicted m/z
(Monoisotopic)

Description

[M+H]⁺ 156.0556

The protonated molecular ion.

This is expected to be the

base peak in ESI-MS.

[M+Na]⁺ 178.0376
The sodium adduct, often

observed in ESI.

[M]⁺˙ 155.0483

The molecular ion radical,

which would be the primary ion

observed in Electron Impact

(EI) ionization.

Expected Fragmentation: Under higher energy conditions (like EI or CID), fragmentation would

likely involve the loss of HCN (27 Da) from the nitrile group or cleavage of the bicyclic ring

system.

Experimental Protocol: Mass Spectrometry (ESI)
Objective: To confirm the molecular weight and obtain the accurate mass of the compound.

Materials:

1,5-Naphthyridine-3-carbonitrile (~0.1 mg)

HPLC-grade solvent (e.g., methanol or acetonitrile)

Mass Spectrometer with an ESI source (e.g., TOF or Orbitrap)

Procedure:
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Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the chosen

solvent.

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard

to ensure high mass accuracy.

Sample Introduction: Introduce the sample into the ESI source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas

pressure, drying gas temperature) to achieve stable ionization. Positive ion mode is standard

for this class of compounds.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Data Analysis: Identify the [M+H]⁺ ion and calculate its elemental composition using the

accurate mass measurement to confirm the molecular formula.
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Prepare Dilute Solution
(~1-10 µg/mL)

Direct Infusion
into ESI Source

Calibrate Mass
Spectrometer

Acquire Spectrum
(Positive Ion Mode)

Analyze Data:
Identify [M+H]⁺

Confirm Molecular
Formula

Click to download full resolution via product page

Caption: General workflow for High-Resolution Mass Spectrometry analysis.

Conclusion and Best Practices
The structural characterization of 1,5-Naphthyridine-3-carbonitrile relies on a synergistic

application of NMR, IR, and Mass Spectrometry. While publicly available experimental data is

scarce, the predictive analysis provided herein, based on established chemical principles and

data from analogous structures, offers a robust framework for researchers. The provided

protocols are designed to be universally applicable and will empower scientists to generate

high-quality, publishable data. It is a fundamental tenet of scientific integrity that predicted data

must be confirmed experimentally. We strongly encourage researchers utilizing this compound

to perform these analyses to contribute to the collective body of scientific knowledge.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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